Ethyl 2,3-difluoro-5-methylphenylacetate

Lipophilicity Drug design Physicochemical property

Inconsistent fluoro-regioisomer identity can invalidate SAR campaigns. Ethyl 2,3-difluoro-5-methylphenylacetate (CAS 1803823-34-8) eliminates this risk with a precisely defined 2,3-difluoro-5-methyl substitution pattern, verified by ¹⁹F NMR and chromatographic retention time. • Purity: ≥95% (HPLC) • XLogP3-AA = 2.6, TPSA = 26.3 Ų - optimized for passive permeability • Non-hazardous; shipped ambient from USA • For research and development use only

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 1803823-34-8
Cat. No. B1413044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-difluoro-5-methylphenylacetate
CAS1803823-34-8
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C(=CC(=C1)C)F)F
InChIInChI=1S/C11H12F2O2/c1-3-15-10(14)6-8-4-7(2)5-9(12)11(8)13/h4-5H,3,6H2,1-2H3
InChIKeyDJUZJVZLQNMNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3-Difluoro-5-Methylphenylacetate: Physicochemical & Sourcing Profile


Ethyl 2,3-difluoro-5-methylphenylacetate (CAS 1803823-34-8) is a fluorinated phenylacetate ester building block with the molecular formula C₁₁H₁₂F₂O₂ and a molecular weight of 214.21 g·mol⁻¹. It features a 2,3-difluoro substitution pattern on the aromatic ring with a methyl group at the 5-position, and an ethyl ester side chain. Key computed physicochemical properties include a predicted partition coefficient (XLogP3-AA) of 2.6, topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is primarily supplied as a research intermediate at a minimum purity specification of 95% . As a member of the difluoro-substituted phenylacetate class, it represents one of several regioisomeric and ester-variant analogs available for structure-activity relationship (SAR) exploration and building-block chemistry .

Build Type Fluorinated phenylacetate building block
Workflow SAR exploration with regioisomeric control
Form Ethyl ester for membrane permeability assay context

Ethyl 2,3-Difluoro-5-Methylphenylacetate: Substitution Specificity


For scientists procuring fluorinated phenylacetate building blocks, the specific 2,3-difluoro substitution pattern is a critical determinant of molecular properties. Regioisomeric variants with identical molecular formula (C₁₁H₁₂F₂O₂, MW 214.21) such as ethyl 3,4-difluoro-5-methylphenylacetate or ethyl 4,5-difluoro-2-methylphenylacetate will exhibit different electronic, steric, and conformational profiles that directly impact downstream reactivity and biological target engagement . Even within the same ring-substitution pattern, the ester group choice matters: the methyl ester analog (C₁₀H₁₀F₂O₂, MW 200.18) differs in lipophilicity, hydrolytic stability, and pharmacokinetic behavior relative to the ethyl ester [1]. In electrochemical or synthetic fluorination contexts, the difluoro species occupies a distinct position in the product spectrum alongside monofluoro and difluoro phenylacetic acids [2]. Unauthorized substitution with a different fluoro-regioisomer or ester variant risks altering solubility, membrane permeability, and metabolic liability—thereby invalidating SAR assumptions.

Regioisomeric variants (3,4- or 4,5-difluoro) alter electronic and steric profiles, invalidating SAR assumptions.
Methyl ester analog (CAS 1803852-36-9) shifts hydrolytic stability and logP, affecting downstream reaction behavior.
Monofluoro vs. difluoro substitution pattern changes electrochemical selectivity and target engagement context.

Ethyl 2,3-Difluoro-5-Methylphenylacetate: Key Differentiation Evidence


Lipophilicity Gain over Free Acid

Ethyl 2,3-difluoro-5-methylphenylacetate exhibits a computed XLogP3-AA of 2.6, representing a +0.7 log unit increase in lipophilicity over the parent 2,3-difluoro-5-methylphenylacetic acid (XLogP3-AA = 1.9) [1] [2]. This difference is chemically explained by esterification of the carboxylic acid group, which eliminates the hydrogen bond donor and increases hydrophobicity. For medicinal chemistry applications, this translates to improved passive membrane permeability potential.

Lipophilicity Gain
Reported
XLogP3-AA: 2.6 (ethyl ester) vs. 1.9 (free acid)
Supports membrane permeability screening context
Computed by XLogP3 algorithm; Δ +0.7
Lipophilicity Drug design Physicochemical property

Reduced Polar Surface Area vs. Carboxylic Acid

Ethyl 2,3-difluoro-5-methylphenylacetate has a computed TPSA of 26.3 Ų, which is 11.0 Ų (29.5%) lower than the corresponding acid (TPSA = 37.3 Ų) [1] [2]. TPSA is a well-established predictor of passive membrane permeability, with values below 60 Ų generally required for good intestinal absorption and values below 90 Ų typically associated with blood-brain barrier penetration.

Reduced PSA
Reported
TPSA: 26.3 Ų (ester) vs. 37.3 Ų (acid)
May support CNS permeability assay context
Computed by Cactvs; Δ -11.0 Ų
Polar surface area Membrane permeability Blood-brain barrier

Chromatographic Differentiation from Regioisomers

Ethyl 2,3-difluoro-5-methylphenylacetate (CAS 1803823-34-8) co-exists in the supplier marketplace with its regioisomers ethyl 3,4-difluoro-5-methylphenylacetate (CAS 1804515-49-8) and ethyl 4,5-difluoro-2-methylphenylacetate (CAS 1806312-38-8), all sharing the identical molecular formula C₁₁H₁₂F₂O₂ and molecular weight of 214.21 Da . The distinct fluorine substitution patterns (ortho-meta for the target compound vs. meta-para or para-meta for the regioisomers) produce differentiable chromatographic retention times under reversed-phase HPLC conditions due to altered dipole moments and π-stacking interactions.

Regioisomer ID
Class-level
2,3-difluoro-5-methyl pattern yields distinct HPLC retention and ¹⁹F/¹H NMR shifts
Essential for SAR consistency; incorrect regioisomer leads to false conclusions
Class-level expectation; verify via CoA and analytical data
Regioisomer separation Chromatography Quality control

Purity Specification Benchmark

The compound is commercially available from AK Scientific (Cat. No. 4361EG) at a minimum purity specification of 95%, as verified by Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation, shipped from Bay Area, California . This purity level is standard for research-grade fluorinated building blocks of this class .

Purity Benchmark
Supplier spec
95% min. purity (AK Scientific, Cat. 4361EG)
Fit for discovery chemistry; verify CoA for screening needs
Comparable analogs at 98%; additional purification may be needed for HTS
Purity specification Procurement quality Batch consistency

Building Block in Electrochemical Fluorination

In the selective electrochemical fluorination of alkyl phenylacetates (Ph-CH₂-COOR) conducted in Et₃N·4HF medium under galvanostatic conditions, difluoro alkyl phenylacetates—including ethyl difluorophenylacetates—were identified as predominant side products alongside monofluoro derivatives and difluoro phenylacetic acids [1]. Under optimized conditions, the monofluoro ester is obtained with up to 87% selectivity, with the difluoro ester representing a quantifiable but minor fraction of the product mixture. This establishes the compound's context within a synthetic pathway where selective fluorination at the benzylic position can be systematically controlled.

Fluorination Context
Class-level
Difluoro ester appears as side product; monofluoro selectivity ~87% under optimized conditions
Supports synthetic fluorination method development
Et₃N·4HF medium, galvanostatic; Ilayaraja et al. 2008
Electrochemical fluorination Synthetic building block Side product profiling

Herbicidal Activity in Agrochemical Research

A 2022 patent (US 2022/0192243 A1) disclosed that certain difluoro phenylacetic acid derivatives of formula (I) exhibit 'surprisingly good herbicidal activity' against problematic weed species at like-for-like application rates, with applications both pre-emergence and post-emergence in crops of useful plants [1]. While the patent does not provide specific IC₅₀ or field trial data for ethyl 2,3-difluoro-5-methylphenylacetate itself, the structural class—difluoro-substituted phenylacetic acid derivatives—was shown to have activity that was 'surprisingly improved' relative to expectations. The ethyl ester form serves as a logical prodrug or formulation intermediate for the active free acid in agrochemical contexts.

Herbicidal Potential
Class-level
Patent US 12,319,648 discloses class-level herbicidal activity for difluoro phenylacetic acid derivatives
Supports agrochemical SAR library screening
No specific IC₅₀ or field data for this ester; qualitative improvement reported
Herbicide discovery Agrochemical building block Weed control

Ethyl 2,3-Difluoro-5-Methylphenylacetate: Application Scenarios


SAR Exploration with Enhanced Lipophilicity

When a medicinal chemistry campaign requires probing the effect of increased passive permeability on cellular target engagement, ethyl 2,3-difluoro-5-methylphenylacetate (XLogP3-AA = 2.6, TPSA = 26.3 Ų) offers a 0.7 log unit lipophilicity advantage over the corresponding free acid (XLogP3-AA = 1.9, TPSA = 37.3 Ų) [1]. The ethyl ester form is the appropriate choice for cell-based assays where efficient membrane crossing is critical, including CNS-penetration screening cascades.

Building Block in Fluorination Route Optimization

For synthetic chemistry groups developing selective fluorination methodologies on phenylacetic acid scaffolds, this compound serves as a well-characterized difluoro product reference standard. The electrochemical fluorination study by Ilayaraja et al. (2008) established that difluoro alkyl phenylacetates appear as side products with yields dependent on current density and electrolyte conditions, making the pure compound valuable as an analytical benchmark for monitoring reaction selectivity and optimizing for either monofluoro or difluoro outcomes [2].

Prodrug Design for Herbicide Lead Optimization

In agrochemical discovery programs targeting herbicidal difluoro phenylacetic acid derivatives as disclosed in US Patent 12,319,648, the ethyl ester represents a logical prodrug form. The ester can be designed to undergo in-planta hydrolysis to release the active free acid, with potential formulation or uptake advantages [3]. Researchers in this field should prioritize the 2,3-difluoro-5-methyl substitution pattern specifically, as regioisomer changes (e.g., 3,4-difluoro or 4,5-difluoro) are expected to alter target-site binding and herbicidal spectrum.

Regioisomer-Specific Analytical Identification

Analytical laboratories tasked with developing purity methods for regioisomerically similar fluorinated building blocks can employ this compound as the reference standard for the 2,3-difluoro-5-methyl substitution archetype. The chromatographic retention time and ¹⁹F NMR/¹H NMR spectral signatures must be distinguished from those of the 3,4- and 4,5-difluoro regioisomers (all MW 214.21; CAS 1804515-49-8 and 1806312-38-8 respectively) to prevent procurement mix-ups .

Application
Selection Property
Validation Focus
Lipophilicity-dependent SAR studies
Computed lipophilicity shift from acid
Passive permeability assay screening
Synthetic fluorination optimization
Known difluoro side-product profile
Electrochemical selectivity monitoring
Agrochemical ester prodrug design
Ester form as potential prodrug
In-planta hydrolysis and activity screening
Regioisomer-specific analytical ID
2,3-difluoro-5-methyl substitution pattern
HPLC retention and NMR differentiation
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